molecular formula C15H29NS B1345654 Tetradecyl isothiocyanate CAS No. 3224-48-4

Tetradecyl isothiocyanate

Cat. No.: B1345654
CAS No.: 3224-48-4
M. Wt: 255.5 g/mol
InChI Key: PMVOXLZEOLARED-UHFFFAOYSA-N
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Description

Tetradecyl isothiocyanate is an organic compound with the molecular formula C15H29NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including Tetradecyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in various cellular processes, including detoxification, inflammation, cell death, cell division, and cell movement .

Mode of Action

ITCs interact with their targets through a variety of distinct but interconnected signaling pathways . These interactions result in changes in the activity of the targets, leading to alterations in the cellular processes they regulate . For example, ITCs can inhibit the activity of CYP enzymes, which are involved in the metabolism of various substances, including potential carcinogens .

Biochemical Pathways

ITCs affect several biochemical pathways. They can inhibit carcinogenesis by modulating pathways involved in detoxification , inflammation , apoptosis , cell cycle regulation , and epigenetic regulation . Downstream effects of these pathway modulations include the prevention of DNA damage, suppression of cell proliferation, induction of cell death, and inhibition of tumor growth .

Pharmacokinetics

The pharmacokinetics of ITCs, including their Absorption, Distribution, Metabolism, and Excretion (ADME) It is known that itcs are metabolized by themercapturic acid pathway , which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of ITCs.

Result of Action

The molecular and cellular effects of ITCs’ action include the inhibition of carcinogenesis and the prevention of heart disease . These effects are thought to be due to the modulation of various cellular processes, including detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITCs. For example, the pH and the presence of certain cofactors can affect the formation of ITCs from glucosinolates . Additionally, the genetic and environmental factors that lead to glucosinolate accumulation in plants can influence the delivery of ITCs upon consumption .

Biochemical Analysis

Biochemical Properties

Tetradecyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione, a tripeptide that plays a crucial role in cellular detoxification. This compound forms conjugates with glutathione, which are then metabolized and excreted from the cell . Additionally, this compound can inhibit the activity of certain enzymes involved in carcinogenesis, such as cytochrome P450 enzymes, thereby reducing the activation of pro-carcinogens .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle regulation by causing cell cycle arrest at specific phases, thereby inhibiting cell proliferation . Furthermore, this compound can modulate oxidative stress and inflammation by regulating the expression of antioxidant and inflammatory genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to and modify cysteine residues in proteins, leading to changes in their activity and function . This modification can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes, which are involved in the activation of pro-carcinogens . Additionally, this compound can activate the Nrf2 pathway, leading to the induction of phase II detoxification enzymes and antioxidant proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have chemopreventive effects, reducing the incidence of tumors in animal models of carcinogenesis . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing beneficial outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways is the mercapturic acid pathway, where this compound is conjugated with glutathione and subsequently metabolized to form mercapturic acid derivatives . This pathway involves several enzymes, including glutathione S-transferases, which facilitate the conjugation of this compound with glutathione . The metabolites are then excreted from the cell, reducing the intracellular concentration of this compound and its potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to specific compartments can be mediated by targeting signals or post-translational modifications that direct it to these locations . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of tetradecylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C14H29NH2} + \text{CSCl2} \rightarrow \text{C14H29NCS} + 2\text{HCl} ]

Another method involves the use of carbon disulfide (CS2) and an amine in the presence of a base such as triethylamine. The reaction conditions are mild, and the process is efficient: [ \text{C14H29NH2} + \text{CS2} + \text{Et3N} \rightarrow \text{C14H29NCS} + \text{Et3NHCl} ]

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions to form thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Ammonia (NH3) or primary amines under mild conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Tetradecylamine.

    Substitution: Thiourea derivatives.

Scientific Research Applications

Tetradecyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It exhibits antimicrobial and anticancer properties, making it useful in biological studies.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: It is used in the production of agrochemicals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Tetradecyl isothiocyanate can be compared with other isothiocyanates such as:

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane

Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct lipophilicity and biological activity compared to other isothiocyanates.

Properties

IUPAC Name

1-isothiocyanatotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVOXLZEOLARED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185997
Record name Tetradecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3224-48-4
Record name Tetradecyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003224484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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